N-cyclopentyl-4-fluoro-3-methylaniline

Catalog No.
S12550022
CAS No.
M.F
C12H16FN
M. Wt
193.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-4-fluoro-3-methylaniline

Product Name

N-cyclopentyl-4-fluoro-3-methylaniline

IUPAC Name

N-cyclopentyl-4-fluoro-3-methylaniline

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

InChI

InChI=1S/C12H16FN/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

JEFNSKULEIZKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCCC2)F

N-cyclopentyl-4-fluoro-3-methylaniline is an organic compound characterized by the molecular formula C₁₂H₁₆FN. It is a derivative of aniline, where the nitrogen atom is substituted with a cyclopentyl group, while the benzene ring features a fluorine atom and a methyl group at specific positions. This structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to produce quinones or other oxidized derivatives.
  • Reduction: It can be reduced to yield its corresponding amine or other reduced forms.
  • Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where it can be replaced by different nucleophiles.

The biological activity of N-cyclopentyl-4-fluoro-3-methylaniline is primarily linked to its mechanism of action, which involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. The exact biological implications depend on the context of its use and the specific targets it engages .

The synthesis of N-cyclopentyl-4-fluoro-3-methylaniline typically involves multiple steps, with one common method being the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction occurs between an aryl halide and an organoboron compound. In industrial settings, production may utilize large-scale batch processes or continuous flow methods, depending on yield, purity, and cost-effectiveness. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure product quality .

N-cyclopentyl-4-fluoro-3-methylaniline has several applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing pharmaceuticals targeting specific biological pathways.
  • Material Science: It may be used in synthesizing advanced materials due to its distinct chemical properties.
  • Research: The compound serves as a valuable tool for studying biochemical interactions and mechanisms .

Interaction studies involving N-cyclopentyl-4-fluoro-3-methylaniline focus on its binding affinity to various biological targets. These studies help elucidate its potential therapeutic roles and side effects by examining how it affects enzyme activity and receptor function. Understanding these interactions is crucial for assessing its viability in drug development .

N-cyclopentyl-4-fluoro-3-methylaniline shares similarities with several related compounds, but its unique combination of substituents sets it apart. Here are some comparable compounds:

Compound NameStructural Features
N-cyclopentyl-3-fluoro-4-methylanilineSimilar structure but different positioning of fluorine
4-fluoroanilineLacks the cyclopentyl group; simpler structure
4-fluoro-3-methylanilineDoes not contain the cyclopentyl substituent

Comparison Highlights:

  • Cyclopentyl Group: The presence of the cyclopentyl group in N-cyclopentyl-4-fluoro-3-methylaniline enhances lipophilicity and alters electronic characteristics compared to others.
  • Reactivity: This compound may exhibit different reactivity profiles due to its unique substituents, making it valuable for specific applications in research and industry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.126677677 g/mol

Monoisotopic Mass

193.126677677 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types